molecular formula C13H16F3NO B2842532 (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol CAS No. 415951-75-6

(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol

Cat. No.: B2842532
CAS No.: 415951-75-6
M. Wt: 259.272
InChI Key: BWRHLVGKMYKFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with pyrrolidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using a reducing agent like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: Substituted pyrrolidine derivatives are the major products.

Scientific Research Applications

Chemistry: In chemistry, (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards specific biological targets.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or metabolic diseases.

Industry: Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved solubility.

Comparison with Similar Compounds

  • [1-[[2-(Fluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
  • [1-[[2-(Chloromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
  • [1-[[2-(Bromomethyl)phenyl]methyl]pyrrolidin-2-yl]methanol

Comparison: Compared to its analogs, (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other scientific applications.

Properties

IUPAC Name

[1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHLVGKMYKFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.